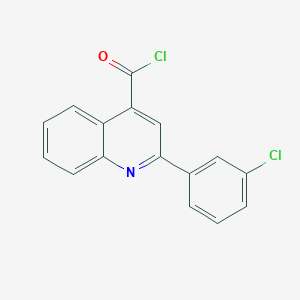

2-(3-chlorophenyl)quinoline-4-carbonyl Chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-chlorophenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C16H9Cl2NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Métodos De Preparación

The synthesis of 2-(3-chlorophenyl)quinoline-4-carbonyl chloride typically involves the reaction of 3-chlorobenzoyl chloride with 2-aminobenzophenone under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Análisis De Reacciones Químicas

2-(3-chlorophenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like triethylamine for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

2-(3-chlorophenyl)quinoline-4-carbonyl chloride has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 2-(3-chlorophenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

2-(3-chlorophenyl)quinoline-4-carbonyl chloride can be compared with other quinoline derivatives, such as 2-phenylquinoline-4-carboxylic acid and its analogs. These compounds share a similar quinoline core structure but differ in their substituents, leading to variations in their chemical properties and biological activities .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable for research and industrial applications. Ongoing studies continue to uncover new uses and mechanisms of action for this intriguing compound.

Actividad Biológica

2-(3-Chlorophenyl)quinoline-4-carbonyl chloride is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its quinoline core and chlorinated phenyl group, is being explored for various applications, particularly as an enzyme inhibitor and a therapeutic agent.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, which may lead to the inhibition of enzyme activity or modulation of receptor functions. This mechanism is crucial in its potential role as a drug candidate targeting various biochemical pathways.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for the development of new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by modulating key apoptotic pathways. For instance, it has been shown to increase the expression of pro-apoptotic genes while decreasing anti-apoptotic gene expression, leading to enhanced cell death in cancerous cells .

Case Study 1: Antiplasmodial Activity

A series of studies on related quinoline compounds revealed their effectiveness against Plasmodium falciparum, the parasite responsible for malaria. These compounds demonstrated moderate potency with low nanomolar efficacy in vitro, suggesting that this compound could be optimized for similar antimalarial applications .

Case Study 2: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of various quinoline derivatives, this compound showed promising results against several human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's ability to induce cell cycle arrest and apoptosis was confirmed through assays measuring caspase activity and mitochondrial membrane potential changes .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-(3-chlorophenyl)quinoline-4-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO/c17-11-5-3-4-10(8-11)15-9-13(16(18)20)12-6-1-2-7-14(12)19-15/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOLXQYLMQKHTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Cl)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.